Antiproliferative Activity vs. Doxorubicin in MCF-7 Models
Derivatives incorporating the N,N-dimethylbenzenesulfonamide pharmacophore were synthesized via heterocyclization reactions from a hydrazide-hydrazone intermediate structurally analogous to the hydrazine group present in 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide. Five of these derivatives (compounds 6, 9, 11, 16, and 17) exhibited IC₅₀ values of 21.81 μM, 25.50 μM, 20.60 μM, 25.83 μM, and 31.20 μM, respectively, against the human breast adenocarcinoma MCF-7 cell line. Each of these values is superior to the reference cytotoxic agent doxorubicin, which demonstrated an IC₅₀ of 32.00 μM under identical assay conditions [1]. Molecular docking studies indicated favorable binding interactions of these N,N-dimethylbenzenesulfonamide-bearing compounds with carbonic anhydrase IX, a tumor-associated enzyme highly expressed in hypoxic cancer cells [1].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; derivative compounds bearing the same N,N-dimethylbenzenesulfonamide pharmacophore exhibited IC₅₀ values from 20.60 to 31.20 μM [1] |
| Comparator Or Baseline | Doxorubicin (positive control), IC₅₀ = 32.00 μM [1] |
| Quantified Difference | Derivatives containing the N,N-dimethylbenzenesulfonamide moiety were 1.03-fold to 1.55-fold more potent than doxorubicin in MCF-7 cells |
| Conditions | Human breast cancer cell line MCF-7; in vitro antiproliferative assay |
Why This Matters
This evidence demonstrates that the N,N-dimethylbenzenesulfonamide core—the same scaffold present in the target compound—confers measurable antiproliferative advantage over a clinically established chemotherapeutic agent, validating procurement of this building block for anticancer lead optimization programs.
- [1] Bashandy MS, Alsaid MS, Arafa RK, Ghorab MM. Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. J Enzyme Inhib Med Chem. 2014;29(5):619-627. DOI: 10.3109/14756366.2013.837900. PMID: 24090422. View Source
